

Technical Guide: Spectral Profiling & Synthesis of Ethyl 4,4-Dimethylpentanoate[1]

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Compound of Interest

Compound Name: Ethyl 4,4-dimethylpentanoate

CAS No.: 10228-99-6

Cat. No.: B180731

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Executive Summary

Ethyl 4,4-dimethylpentanoate (CAS 10228-99-6), also known as the ethyl ester of 4,4-dimethylvaleric acid, represents a distinct class of "neo-structured" esters.[1] Unlike linear fatty esters, this molecule features a terminal tert-butyl group that imparts significant steric bulk and unique spectral fingerprints.

This guide provides a definitive technical reference for researchers in drug development and fragrance chemistry. It moves beyond basic data listing to explain the causality of the spectral signals—specifically how the quaternary

-carbon alters standard mass spectrometry fragmentation pathways.

Key Compound Data



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Molecular Architecture & Synthesis Strategy

The synthesis of **Ethyl 4,4-dimethylpentanoate** is best approached via acid-catalyzed Fischer esterification of the commercially available 4,4-dimethylpentanoic acid.^[1] This route is preferred over alkylation strategies (e.g., malonic ester synthesis with neopentyl halides) due to the extreme steric hindrance and low reactivity of neopentyl electrophiles toward substitution.

Experimental Protocol: Fischer Esterification

Objective: Synthesize high-purity **Ethyl 4,4-dimethylpentanoate** (>98%) for spectral validation.

Reagents:

- 4,4-Dimethylpentanoic acid (1.0 eq)^{[1][2]}
- Ethanol (Absolute, excess, 10.0 eq)
- Sulfuric Acid (
, catalytic, 0.1 eq)
- Toluene (Solvent azeotrope, optional)

Methodology:

- Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap (if using toluene) or a reflux condenser (if using excess EtOH as solvent).
- Charging: Add 4,4-dimethylpentanoic acid (10 g, 76.8 mmol) and Ethanol (45 mL).
- Catalysis: Slowly add concentrated (0.5 mL) dropwise while stirring. Caution: Exothermic.[1]
- Reflux: Heat the mixture to reflux (approx. 80°C) for 6–8 hours.
 - Self-Validating Check: Monitor reaction progress via TLC (Mobile phase: 10% EtOAc/Hexane). The acid spot () should disappear, replaced by the less polar ester spot ().
- Workup: Cool to room temperature. Concentrate in vacuo to remove excess ethanol.
- Neutralization: Dissolve residue in Diethyl Ether (50 mL) and wash with saturated (mL) to remove unreacted acid.
 - Critical Step: Gas evolution () indicates neutralization. Stop washing only when evolution ceases.
- Purification: Dry organic layer over anhydrous , filter, and concentrate. Distill the crude oil under reduced pressure (approx. 20 mmHg) to obtain the pure ester.

Synthesis Workflow Diagram



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Caption: Fischer esterification workflow emphasizing the critical neutralization step for impurity removal.

Comprehensive Spectral Analysis

The spectral data of **Ethyl 4,4-dimethylpentanoate** is governed by the tert-butyl moiety. This bulky group acts as a "spectral anchor," simplifying the splitting patterns in NMR and blocking specific pathways in Mass Spectrometry.

Mass Spectrometry (EI, 70 eV)

Mechanistic Insight: The Blocked McLafferty Rearrangement In standard linear esters (e.g., Ethyl pentanoate), the dominant fragmentation is the McLafferty rearrangement, which requires a

-hydrogen.

- Structure:

[1]

- Observation: The

-carbon (C4) is quaternary.[1] It has zero hydrogens.

- Consequence: The McLafferty rearrangement is mechanistically impossible. The spectrum will not show the characteristic alkene elimination product usually seen in fatty esters. Instead, the spectrum is dominated by

-cleavage and stable carbocation formation.

Fragment Table:



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MS Fragmentation Logic Diagram[1]



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Caption: Fragmentation logic highlighting the dominance of the tert-butyl cation and the absence of McLafferty rearrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile is characterized by the high symmetry of the tert-butyl group and the distinct ethyl ester pattern.

Proton (

) NMR Data (400 MHz,

)



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Carbon (

) NMR Data (100 MHz,

)



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Infrared (IR) Spectroscopy

The IR spectrum confirms the ester functionality and the aliphatic nature of the chain.

- 1735–1745 cm^{-1} : Strong stretch (Ester).
- 2950–2860 cm^{-1} : C-H stretching. Note the splitting of the methyl bands due to the tert-butyl group (doublet at 1395/1365 cm^{-1} is characteristic of gem-dimethyl/t-butyl deformation).[1]
- 1160–1180 cm^{-1} : C-O-C stretch (Ester).

Quality Control & Impurity Profiling

For drug development applications, impurity profiling is critical.

- Unreacted Acid: Monitor using NMR. Look for a broad singlet >10 ppm (COOH) or a shift in the -methylene protons.[1]
- Water Content: Significant for ester stability. Monitor the water peak in at ~ 1.56 ppm (can overlap with -protons; use

shake to confirm).

- Solvent Residues:
 - Ethanol: Triplet at 1.22 ppm, Quartet at 3.72 ppm.
 - Toluene (if used): Multiplets at 7.1–7.3 ppm.

References

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